5-Cyano-3-phenyl-2-pentanone
Description
5-Cyano-3-phenyl-2-pentanone is a substituted pentanone derivative featuring a ketone group at position 2, a phenyl group at position 3, and a cyano (-CN) group at position 5. Its hypothetical molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol (calculated). While specific data for this compound are unavailable in the provided evidence, its properties can be inferred through comparison with structurally related compounds.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-oxo-4-phenylhexanenitrile |
InChI |
InChI=1S/C12H13NO/c1-10(14)12(8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8H2,1H3 |
InChI Key |
NQULVRFEVUXZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-phenyl-2-pentanone typically involves the cyanoethylation of acetone with acrylonitrile. This reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-3-phenyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nitrile group into a carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group into an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions
Major Products Formed:
Oxidation: 4-Phenyl-5-oxohexanoic acid.
Reduction: 4-Phenyl-5-aminohexanenitrile.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-Cyano-3-phenyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Cyano-3-phenyl-2-pentanone involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
*Hypothetical data for this compound.
Functional Group Analysis
The phenyl group introduces aromatic stability and π-π stacking interactions, which could influence solubility in non-polar solvents. The ketone at position 2 is a reactive site for reductions or condensations.
5-Phenyl-2-hydroxy-3-pentanone (): Replacing the cyano group with a hydroxyl reduces electrophilicity but introduces hydrogen-bonding capability, improving solubility in polar solvents like water or ethanol. The hydroxyl group may also participate in oxidation reactions or esterification.
5-Chloro-2-pentanone ethylene ketal (): The chloro substituent at position 5 increases molecular weight and lipophilicity compared to cyano or hydroxyl groups. The ethylene ketal protects the ketone, rendering it inert to nucleophilic attacks, which is advantageous in multi-step syntheses.
5-Chloro-1-pentyne (): The alkyne backbone and terminal chloro group make this compound highly reactive in Sonogashira couplings or halogen-metal exchange reactions.
Physical Property Trends
- Molecular Weight: The target compound (187.24 g/mol) is heavier than its analogs due to the phenyl and cyano groups. Chlorinated analogs (e.g., 5-Chloro-1-pentyne, 102.56 g/mol) are lighter but less structurally complex.
- Density : The ketal analog (1.09 g/cm³, ) is denser than the alkyne (0.968 g/cm³, ), reflecting differences in molecular packing and halogen content.
- Boiling Point : 5-Chloro-1-pentyne has a low boiling point (67–69°C at 145 mmHg, ), typical of small, volatile alkynes. The target compound’s boiling point would likely be higher due to increased molecular weight and polarity.
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